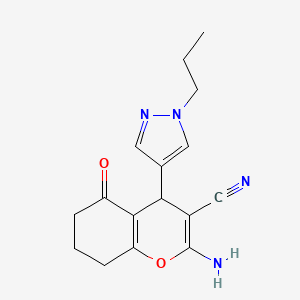
5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-thiophenesulfonyl chloride and 4-methylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophenesulfonamides.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated compound with different functional groups.
4-Methyl-N-(2-thiophenesulfonyl)aniline: A structurally related sulfonamide.
5-Fluoro-2-thiophenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom and sulfonamide group contribute to its stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C11H10FNO2S2 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
5-fluoro-N-(4-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-2-4-9(5-3-8)13-17(14,15)11-7-6-10(12)16-11/h2-7,13H,1H3 |
InChI-Schlüssel |
MJVRWICPTIFMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}propanamide](/img/structure/B10929042.png)
![1-benzyl-3,6-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929051.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929059.png)
acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10929064.png)
![N-(2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbamothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10929072.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10929082.png)

![N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10929089.png)
![4-[4-[(2-methoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10929093.png)
![1-benzyl-3-cyclopropyl-6-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929095.png)
![methyl 1-{[(4-{[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929105.png)
![methyl 1-{[(4-{[(E)-quinolin-4-ylmethylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929106.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10929121.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929123.png)
